2,3,4,5-Tetrafluorobenzoic acid
Overview
Description
2,3,4,5-Tetrafluorobenzoic acid is an organic compound with the molecular formula C7H2F4O2 . It is a derivative of benzoic acid where four hydrogen atoms on the benzene ring are replaced by fluorine atoms. This compound is known for its unique properties and applications in various fields, including pharmaceuticals and materials science .
Mechanism of Action
Target of Action
It is known to be used in the synthesis of various compounds, including antibacterial agents of the quinolone class .
Mode of Action
It is used as a building block in the synthesis of other compounds, where it likely interacts with other molecules to form new bonds and structures .
Biochemical Pathways
As a building block in chemical synthesis, it likely participates in various reactions that lead to the formation of new compounds .
Pharmacokinetics
As a synthetic intermediate, its pharmacokinetic profile would largely depend on the final compound it is used to produce .
Result of Action
2,3,4,5-Tetrafluorobenzoic acid is used in the synthesis of various compounds, including antibacterial agents of the quinolone class, such as Lomefloxacin, Sparfloxacin, Fleroxacin, Ofloxacin, Levofloxacin, and Rufloxacin . These agents are characterized by their high efficiency, low toxicity, and minimal side effects .
Action Environment
The action of this compound is influenced by the conditions of the chemical reactions it is involved in. Factors such as temperature, pH, and the presence of other reactants can affect its reactivity and the yield of the final product .
Biochemical Analysis
Biochemical Properties
2,3,4,5-Tetrafluorobenzoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of organotin derivatives and other fluorinated compounds . It interacts with various enzymes and proteins, influencing their activity and stability. For instance, this compound has been used in the preparation of new organotin (IV) derivatives, which exhibit significant biological activity . The interactions between this compound and these biomolecules are primarily based on its ability to form stable complexes and modify the electronic environment of the active sites of enzymes.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the concentration and exposure time. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can act as an inhibitor of certain enzymes, leading to alterations in metabolic pathways and cellular functions . Additionally, its fluorinated nature allows it to interact with cellular membranes, potentially affecting membrane fluidity and permeability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity . This binding is often facilitated by the fluorine atoms, which can form strong interactions with the enzyme’s active site residues. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained enzyme inhibition and alterations in metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit minimal toxicity and can be used to study its biochemical properties and interactions with biomolecules . At higher doses, this compound can cause toxic effects, including enzyme inhibition, disruption of metabolic pathways, and adverse effects on organ function . Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on the organism.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by specific enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . The presence of fluorine atoms in this compound can influence the metabolic flux and alter the levels of certain metabolites, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific tissues . The distribution of this compound within the body can be influenced by its chemical properties, such as solubility and affinity for specific biomolecules .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it can exert its biochemical effects . The localization of this compound can influence its activity and function, as it may interact with different biomolecules depending on its subcellular environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-tetrafluorobenzoic acid typically involves the use of 3,4,5,6-tetrachlorophthalic anhydride and aniline as starting materials. The process includes several steps: condensation, fluorination, ring opening, decarboxylation, and hydrolysis . The fluorination and decarboxylation reactions are carried out at lower temperatures due to the presence of benzene rings, which generate conjugation and induction effects .
Industrial Production Methods: For industrial production, the synthesis method is optimized for mild reaction conditions and high purity of the final product. The use of non-protonic polar solvents during decarboxylation allows the reaction to proceed under normal pressure, making the process more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions: 2,3,4,5-Tetrafluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Oxidation Reactions: The compound can be oxidized to form more complex derivatives.
Common Reagents and Conditions:
Substitution: Reagents like thionyl chloride can be used to convert the carboxylic acid group to an acyl chloride.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Major Products:
Substitution: 2,3,4,5-Tetrafluorobenzoyl chloride.
Reduction: 2,3,4,5-Tetrafluorobenzyl alcohol.
Oxidation: this compound derivatives.
Scientific Research Applications
2,3,4,5-Tetrafluorobenzoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2,3,4,5,6-Pentafluorobenzoic acid
- 4-Fluorobenzoic acid
- 3,4,5-Trifluorobenzoic acid
- 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid
- 2,3,4,5-Tetrafluorobenzoyl chloride
Comparison: 2,3,4,5-Tetrafluorobenzoic acid is unique due to the specific arrangement of fluorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. Compared to its analogs, it offers a balance of stability and reactivity, making it suitable for various synthetic applications .
Properties
IUPAC Name |
2,3,4,5-tetrafluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F4O2/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKRXQKJTIYUAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80304992 | |
Record name | 2,3,4,5-Tetrafluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80304992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201-31-6 | |
Record name | 2,3,4,5-Tetrafluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1201-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2,3,4,5-tetrafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001201316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1201-31-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168728 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 2,3,4,5-tetrafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3,4,5-Tetrafluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80304992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,3,4,5-Tetrafluorobenzoic acid?
A1: this compound has the molecular formula C7H2F4O2 and a molecular weight of 206.09 g/mol.
Q2: Which spectroscopic techniques are commonly used to characterize this compound?
A2: Researchers often employ infrared spectroscopy (IR), 1H and 13C nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to confirm the structure and purity of this compound. [, , , , ]
Q3: What is the main application of this compound?
A3: this compound serves as a crucial intermediate in synthesizing fluoroquinolone antibiotics. [, , , , , , , , , ]
Q4: Can you describe a typical synthesis route for this compound?
A4: A common approach involves using tetrachloride phthalic anhydride as the starting material. The synthesis proceeds through imidation, fluorination, hydrolysis, and decarboxylation steps. [, , ]
Q5: Are there alternative synthesis methods for this compound?
A5: Yes, researchers have explored various synthetic routes, including starting with phthalic anhydride and employing chlorination, imidation, fluorination, hydrolysis, and decarboxylation reactions. [, ] Another method utilizes esterification followed by nitration. []
Q6: How can the synthesis of this compound be made more efficient?
A6: Studies have demonstrated that using phase transfer catalysts like hexadecyltrimethyl and tetrabutylammonium bromide can significantly reduce reaction times and enhance yields during imidation and fluorination. [, ] Similarly, adding surfactants like sodium dodecyl benzene sulfonate can improve the efficiency of the hydrolysis step. []
Q7: Beyond pharmaceuticals, what other applications utilize this compound?
A7: this compound has proven useful in developing sustained-release tracers for monitoring inflow profiles in horizontal wells in the oil and gas industry. [] It's also employed as a ligand in synthesizing various metal complexes, enabling the exploration of their potential applications in materials science and catalysis. [, , , ]
Q8: How does the structure of this compound contribute to its material compatibility?
A8: The presence of both carboxylic acid and tetrafluorophenyl groups in its structure allows this compound to interact with both inorganic and organic components, making it versatile for building metal-organic frameworks and modifying the surface of materials like barium titanate nanoparticles. [, , , ]
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